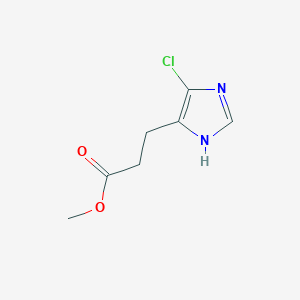![molecular formula C23H24ClNO4 B8541187 Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B8541187.png)
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and a dimethylaminocarbonyl group. Its synthesis and reactivity make it a valuable compound in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. The process often includes:
Formation of the Ethynyl Group:
Introduction of the Dimethylaminocarbonyl Group: This is achieved through a nucleophilic substitution reaction, where a dimethylaminocarbonyl group is attached to the phenyl ring.
Chlorination: The phenyl ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the phenoxy group with tert-butyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Ethyl-substituted derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The ethynyl group, in particular, plays a crucial role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl[4-chloro-2-({3-[(methylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate
- Tert-butyl[4-chloro-2-({3-[(ethylamino)carbonyl]phenyl}ethynyl)phenoxy]acetate
Uniqueness
Tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminocarbonyl group, in particular, enhances its solubility and reactivity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C23H24ClNO4 |
|---|---|
Peso molecular |
413.9 g/mol |
Nombre IUPAC |
tert-butyl 2-[4-chloro-2-[2-[3-(dimethylcarbamoyl)phenyl]ethynyl]phenoxy]acetate |
InChI |
InChI=1S/C23H24ClNO4/c1-23(2,3)29-21(26)15-28-20-12-11-19(24)14-17(20)10-9-16-7-6-8-18(13-16)22(27)25(4)5/h6-8,11-14H,15H2,1-5H3 |
Clave InChI |
ZRBKWRUKRPYNCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)C#CC2=CC(=CC=C2)C(=O)N(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8541118.png)



![Rac-2-[1-(3-methoxy-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8541157.png)





![2-[4-(3,4-Dimethoxybenzoyl)-1-piperazinyl]ethyl chloride](/img/structure/B8541179.png)


